molecular formula C12H15BrO B122726 1-(4-Tert-butyl-2-bromophenyl)ethanone CAS No. 147438-85-5

1-(4-Tert-butyl-2-bromophenyl)ethanone

Cat. No.: B122726
CAS No.: 147438-85-5
M. Wt: 255.15 g/mol
InChI Key: XYVLYQOBKLEWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butyl-2-bromophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

147438-85-5

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromo-4-tert-butylphenyl)ethanone

InChI

InChI=1S/C12H15BrO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,1-4H3

InChI Key

XYVLYQOBKLEWKO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br

Synonyms

1-(2-BROMO-4-TERT-BUTYLPHENYL)ETHANONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum chloride (8.0 g, 60 mmol) was stirred in CH2Cl2 (200 mL), and acetyl chloride (8.5 mL, 120 mmol) was slowly added, producing a homogeneous solution. A solution of 3-bromo tert-butyl benzene (11 g, 50 mmol) in CH2Cl2 (20 mL) was slowly added, and the reaction was stirred at room temperature 16 h. After being diluted with CH2Cl2, the reaction was washed with water, saturated aqueous NaHCO3, and water. The organic solution was dried over Na2SO4 and concentrated under vacuum. Purification by silica gel chromatography (0%-50% CH2Cl2-hexanes) afforded 1-(4-tert-butyl-2-bromophenyl)ethanone (3.1 g, 24% yield) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.61 (d, J=1.8 Hz, 1H), 7.46 (d, J=8.1 Hz, 1H), 7.37 (dd, J=8.1, 1.8 Hz, 1H), 2.63 (s, 3H), 1.32 (s, 9H) ppm.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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